molecular formula C8H10ClFN2 B14859803 3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine

3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine

Cat. No.: B14859803
M. Wt: 188.63 g/mol
InChI Key: WKYZHHWKIBUAPA-UHFFFAOYSA-N
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Description

3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with a propan-1-amine side chain. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized products.

Common Reagents and Conditions

    Substitution: Sodium methoxide, palladium on carbon (Pd/C), ammonium formate.

    Reduction: Hydrogen gas, metal catalysts like Pd/C.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while reduction reactions can produce different amine derivatives.

Scientific Research Applications

3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine lies in its specific combination of chlorine and fluorine atoms on the pyridine ring, along with the propan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

3-(5-chloro-4-fluoropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H10ClFN2/c9-7-5-12-6(2-1-3-11)4-8(7)10/h4-5H,1-3,11H2

InChI Key

WKYZHHWKIBUAPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1F)Cl)CCCN

Origin of Product

United States

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